N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, holds promise in various fields of scientific research.
Preparation Methods
The synthesis of N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: This compound may be explored for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
N-(1H-indol-5-yl)-butyl-4-sulfamoyl-benzamide: Known for its potential as a carbonic anhydrase inhibitor.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Evaluated as non-competitive α-glucosidase inhibitors.
The uniqueness of this compound lies in its specific structure and the potential biological activities it may exhibit.
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-23-16(11-14-17(25-2)6-7-18(26-3)19(14)23)20(24)22-13-4-5-15-12(10-13)8-9-21-15/h4-11,21H,1-3H3,(H,22,24) |
InChI Key |
UGLKTDTZLKCSBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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